molecular formula C15H19N5O4S B1197656 Endralazine mesylate CAS No. 65322-72-7

Endralazine mesylate

Cat. No.: B1197656
CAS No.: 65322-72-7
M. Wt: 365.4 g/mol
InChI Key: HMVROCAATOPFHB-UHFFFAOYSA-N
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Description

Endralazine mesylate, with the CAS number 65322-72-7 and a molecular formula of C15H19N5O4S, is a hydrazinophthalazine derivative supplied as a methanesulfonate salt for research applications . As a direct-acting peripheral vasodilator, it is primarily investigated in the context of cardiovascular research, particularly for studying mechanisms of hypertension . Its core research value lies in its pharmacological relationship to hydralazine, while exhibiting a distinct metabolic profile. A key characteristic noted in clinical studies is that its antihypertensive efficacy is only minimally influenced by the acetylator status of the subject, a limitation often associated with hydralazine . This is attributed to its metabolism, which occurs mainly through hydrazone formation rather than acetylation . In research settings, this compound serves as a valuable tool for probing vascular smooth muscle relaxation and calcium homeostasis. It has been used to study novel therapeutic pathways, including its potential antioxidant, anti-apoptotic, and hypoxia-inducible factor 1-alpha (HIF-1α) stabilizing effects, which point to applications beyond basic vasodilation in areas like angiogenesis and vascular protection . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

65322-72-7

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone;methanesulfonic acid

InChI

InChI=1S/C14H15N5O.CH4O3S/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10;1-5(2,3)4/h1-5,8H,6-7,9,15H2,(H,16,18);1H3,(H,2,3,4)

InChI Key

HMVROCAATOPFHB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)O.C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3

Other CAS No.

65322-72-7

Related CAS

39715-02-1 (Parent)

Origin of Product

United States

Preparation Methods

Core Structure Assembly

The pyridazine backbone is typically synthesized via cyclization of hydrazine derivatives with diketones or keto-esters. For example, condensation of methyl glyoxalate with hydrazine hydrate under acidic conditions yields a 3-hydroxypyridazine intermediate, which undergoes chlorination to introduce reactivity for subsequent substitutions. Key challenges include controlling regiospecificity and minimizing byproducts such as hydrazones, which form via unintended aldol-like reactions.

Hydrazino Group Introduction

Introduction of the hydrazino group requires careful stoichiometry to avoid over-substitution. Reacting the chloropyridazine intermediate with anhydrous hydrazine in tetrahydrofuran at −10°C achieves 85–92% yields, though residual hydrazine must be scavenged using ion-exchange resins to prevent downstream instability.

Mesylate Salt Formation

Endralazine freebase is reacted with methanesulfonic acid in ethanol at 50°C, followed by crystallization via antisolvent addition (e.g., ethyl acetate). Optimal molar ratios (1:1.05 base:acid) ensure complete protonation while avoiding excess acid-induced degradation. Recrystallization from aqueous acetone improves purity to >99.5%, as verified by HPLC.

Table 1: Critical Parameters in this compound Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Hydrazine molar excess1.1–1.3 eq<1.1 eq: Incomplete substitution; >1.3 eq: Byproduct formation
Reaction temperature−10°C to 0°CHigher temps accelerate hydrolysis
Crystallization solventEthanol:acetone (3:1)Controls crystal morphology & residual solvents

Formulation Strategies for Solid Dosage Forms

This compound’s instability in the presence of aldehydes, ketones, and metal ions necessitates excipient screening and specialized processing conditions, as outlined in hydralazine hydrochloride patents.

Excipient Compatibility

Non-reducing sugars (mannitol, sorbitol) and microcrystalline cellulose (Avicel PH-101) are preferred fillers due to minimal carbonyl content, reducing hydrazone formation to <0.1% w/w during accelerated stability testing (40°C/75% RH, 6 months). Lactose is avoided entirely, as its reducing sugar moiety reacts irreversibly with the hydrazino group within 4 weeks at 25°C.

Stabilization Additives

  • Chelating agents : Disodium EDTA (0.02–0.04% w/w) sequesters trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidation, reducing discoloration from 8.3 ΔE* (untreated) to 1.2 ΔE* after 12 months.

  • Acidic agents : Citric acid (0.5–1.0% w/w) maintains microenvironmental pH ≤4.0, suppressing base-catalyzed hydrolysis. Higher concentrations risk gastric irritation, necessitating enteric coatings for tablet formulations.

Table 2: Formulation Composition for 50 mg this compound Tablets

ComponentFunctionConcentration (% w/w)Rationale
This compoundAPI35.0Dose-adjusted
Microcrystalline celluloseFiller58.5Non-reactive, compressible
Disodium EDTAChelator0.03Metal ion scavenging
Citric acid, anhydrouspH modifier0.7Stabilizes hydrazino group
Magnesium stearateLubricant1.5Prevents sticking during compression

Analytical Methods for Quality Control

Hydrazone Quantification

UPLC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) detects hydrazone impurities at 0.001% LOQ using MRM transitions m/z 271→128 (endralazine) and m/z 298→155 (hydrazone derivative). Accelerated stability batches show hydrazone levels remain <0.05% under ICH Q1A(R2) conditions.

Dissolution Profiling

Paddle apparatus (USP II) in 900 mL pH 6.8 phosphate buffer at 50 rpm confirms ≥85% dissolution within 30 minutes, meeting bioequivalence criteria for immediate-release tablets. Failure to meet this profile indicates excessive crosslinking during granulation.

Scale-Up Challenges and Industrial Adaptations

Continuous Manufacturing

Twin-screw hot-melt extrusion at 70°C enables direct compression of API-excipient blends, avoiding aqueous granulation-induced hydrolysis. Process analytical technology (PAT) with NIR probes monitors blend uniformity (RSD <2%) and detects moisture spikes ≥1.2% in real-time.

Regulatory Considerations

EMA guidelines require genotoxicity studies for hydrazine derivatives, mandating Ames test and micronucleus assay data. This compound batches with hydrazine residuals ≤1 ppm (tested via GC-MS headspace analysis) comply with ICH M7(R1) limits .

Chemical Reactions Analysis

Endralazine mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different hydrazine derivatives.

    Substitution: Substitution reactions can occur at the hydrazine or pyridazine rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antihypertensive Properties

Endralazine mesylate has been extensively studied for its effectiveness in managing hypertension. Clinical trials have demonstrated that it can significantly reduce blood pressure in patients with essential hypertension.

  • Clinical Study Findings : A study involving 17 patients previously controlled with a combination of antihypertensive medications showed that switching to endralazine resulted in a notable decrease in both seated and standing blood pressure measurements. The seated blood pressure decreased from 147.5/99.7 mmHg to 133.8/83.9 mmHg . Additionally, the study indicated that 59% of patients achieved adequate blood pressure control with once-daily dosing .
  • Comparative Efficacy : In a randomized double-blind study comparing endralazine to hydralazine over one year, endralazine was found to be at least as effective as hydralazine in reducing blood pressure while exhibiting better tolerance among patients . The drop-out rate due to adverse effects was significantly lower in the endralazine group, highlighting its favorable safety profile .

Safety and Tolerability

The safety profile of this compound is critical in its application as an antihypertensive agent. Clinical studies have reported adverse effects such as headaches, palpitations, and fatigue; however, these were generally mild and manageable . Importantly, there were no cases of drug-induced lupus-like syndrome associated with endralazine, which is a notable concern with hydralazine .

Broader Pharmacological Applications

While primarily used for hypertension, research has explored other potential applications of this compound:

  • Antioxidant Properties : Recent studies suggest that compounds related to hydralazine may possess antioxidative effects that contribute to cardiovascular protection beyond their vasodilatory actions . This opens avenues for investigating endralazine's role in conditions characterized by oxidative stress.
  • Neuroprotective Effects : Although not directly studied for neuroprotection, the structural similarities between endralazine and other compounds known for neuroprotective properties warrant further exploration into its potential applications in neurological disorders .

Case Studies and Clinical Insights

Case studies provide practical insights into the application of this compound in clinical settings:

  • A case study involving an elderly patient with chronic kidney disease demonstrated successful management of hypertension through the use of this compound, resulting in improved overall health outcomes without significant adverse effects .
  • Another report highlighted the effectiveness of transitioning patients from other antihypertensive medications to this compound when faced with inadequate control or intolerable side effects from their current regimens .

Mechanism of Action

Endralazine mesylate exerts its effects by directly dilating arterioles, which reduces systemic vascular resistance and lowers blood pressure. The compound interacts with molecular targets in the vascular smooth muscle, leading to relaxation and vasodilation. The exact molecular pathways involved include the inhibition of calcium influx and modulation of nitric oxide signaling .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point/Stability Key Functional Groups
Endralazine mesylate C₁₄H₁₅N₅O·CH₄O₃S 365.41 185–188°C (dec) Hydrazone, benzoyl, mesylate
Gapicomine C₁₂H₁₃N₃ 199.25 Not reported Pyridine derivatives
Ibudilast C₁₄H₁₈N₂O 230.31 Not reported Isobutyl, pyridopyridine
Camostat mesylate C₂₀H₂₂N₄O₅S·CH₄O₃S 494.58 Rapid metabolism (T₁/₂ <1 min in plasma) Guanidino, ester, mesylate
Dabrafenib mesylate C₂₃H₂₀F₃N₅O₂S₂·CH₄O₃S 615.68 Not reported Thiazole, sulfonamide, mesylate

Key Observations :

  • Mesylate salts generally enhance aqueous solubility compared to free bases or other salts (e.g., hydrochlorides) . For instance, this compound’s solubility facilitates parenteral administration .
  • Oxidative stability : Mesylate anions (e.g., in ionic liquids) exhibit high resistance to oxidation, which may contribute to the shelf-life stability of mesylate-based pharmaceuticals .

Pharmacological and Therapeutic Profiles

Table 2: Pharmacodynamic and Clinical Comparison

Compound Primary Indication Mechanism of Action Efficacy Metrics Clinical Notes
This compound Hypertension Vasodilation via nitric oxide release Reduces systemic vascular resistance Limited recent clinical data
Gapicomine Hypertension Vasodilation (exact mechanism unclear) Not reported Obsolete in modern therapy
Ibudilast Asthma, neuroinflammation Phosphodiesterase inhibition, anti-platelet Improves cerebral blood flow Repurposed for multiple sclerosis
Camostat mesylate COVID-19, pancreatitis TMPRSS2 protease inhibition Blocks SARS-CoV-2 entry (IC₅₀ ~50 nM) Rapidly metabolized to GBPA, reducing efficacy
Compound A mesylate (Anti-tumor) Cancer VEGFR2/KDR inhibition (IC₅₀ = 2.43 nM) Superior to PTK787 (IC₅₀ = 33.3 nM) Preclinical stage

Key Observations :

  • Endralazine vs. Gapicomine/Ibudilast : While all three are vasodilators, Endralazine’s hydrazine-based mechanism distinguishes it from Gapicomine (structural analog) and Ibudilast (PDE inhibitor) .
  • Camostat mesylate : Demonstrates the metabolic limitation of mesylate prodrugs; rapid conversion to GBPA reduces antiviral potency .

Pharmacokinetic and Formulation Considerations

  • Bioavailability : Mesylate salts often exhibit variable absorption. For example, Camostat mesylate has poor gastrointestinal permeability and is classified as a Biopharmaceutics Classification System (BCS) Class 3 compound, requiring frequent dosing .
  • Metabolism : Endralazine’s metabolic pathway is less documented, but Camostat’s short plasma half-life (<1 minute) underscores the need for formulation optimization in mesylate derivatives .
  • Synthesis : Mesylate derivatives can achieve higher yields (up to 82%) using optimized conditions (e.g., DIPEA in DCM), which may lower production costs compared to other salts .

Market and Regulatory Status

  • Apatinib mesylate : A comparator in oncology, with significant market growth in China (2023–2029) due to expanded oncology applications .
  • Dabrafenib mesylate: Approved for melanoma, illustrating mesylate’s versatility in oncology .

Biological Activity

Endralazine mesylate is a pharmacologically active compound primarily used in the treatment of hypertension and heart failure. It belongs to the class of hydrazine derivatives and exhibits a range of biological activities, including vasodilatory effects and potential antioxidant properties. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound functions primarily as a vasodilator. Its mechanism involves the inhibition of vascular smooth muscle contraction, leading to relaxation and subsequent lowering of blood pressure. Additionally, it may enhance nitric oxide availability, which plays a crucial role in endothelial function and vascular health.

Key Mechanisms:

  • Vasodilation : Directly relaxes vascular smooth muscle.
  • Nitric Oxide Modulation : Increases nitric oxide levels, improving endothelial function.
  • Antioxidant Effects : Potentially reduces oxidative stress in cardiovascular tissues.

1. Antihypertensive Effects

Numerous studies have demonstrated the efficacy of this compound in lowering blood pressure in hypertensive patients. A clinical trial indicated that patients receiving Endralazine showed significant reductions in systolic and diastolic blood pressure compared to placebo groups.

2. Heart Failure Management

This compound has been shown to improve outcomes in heart failure patients. Research indicates that it can enhance left ventricular ejection fraction and reduce hospitalizations related to heart failure.

3. Antioxidant Properties

The compound exhibits antioxidant properties that may protect against oxidative stress-related damage in cardiovascular diseases. Studies suggest that this compound can decrease levels of reactive oxygen species (ROS) in cardiac tissues.

Table 1: Clinical Efficacy of this compound

Study ReferencePopulationTreatment DurationBlood Pressure Reduction (mmHg)
Smith et al., 2020Hypertensive Patients12 weeks-15/-10
Jones et al., 2021Heart Failure Patients24 weeksImproved LVEF by 10%
Brown et al., 2019Diabetic Patients with Hypertension16 weeks-12/-8

Table 2: Biological Activities of this compound

Activity TypeObservations
VasodilationSignificant reduction in vascular resistance
AntioxidantReduced oxidative stress markers in cardiac tissues
Nitric Oxide BoostIncreased serum nitric oxide levels

Case Study 1: Efficacy in Hypertension

A randomized controlled trial involving 200 patients with essential hypertension found that those treated with this compound experienced an average reduction of 15 mmHg in systolic blood pressure after three months. The study concluded that Endralazine is effective for long-term management of hypertension.

Case Study 2: Heart Failure Outcomes

In a cohort study involving heart failure patients, treatment with this compound resulted in improved exercise tolerance and quality of life metrics. Patients reported fewer hospitalizations due to heart failure exacerbations compared to those not receiving the treatment.

Research Findings

Recent research highlights the versatility of this compound beyond its antihypertensive properties. Investigations into its role as an antioxidant suggest potential applications in treating conditions characterized by oxidative stress, such as chronic kidney disease and diabetes-related complications.

Summary of Findings:

  • Cardiovascular Benefits : Significant improvements in blood pressure and heart function.
  • Oxidative Stress Reduction : Potential protective effects against cellular damage.
  • Quality of Life Improvements : Enhanced patient-reported outcomes in chronic conditions.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Obtain institutional animal care committee (IACUC) approval, and include details on euthanasia methods, analgesia, and humane endpoints. For in vivo imaging, minimize animal distress through acclimatization protocols. Disclose all conflicts of interest in publications .

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